

Biological activity of 2-(4-Chlorophenyl)propan-2-amine hydrochloride

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Compound of Interest

Compound Name:	2-(4-Chlorophenyl)propan-2-amine hydrochloride
CAS No.:	151946-41-7
Cat. No.:	B3177339

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An In-depth Technical Guide to the Biological Activity of **2-(4-Chlorophenyl)propan-2-amine Hydrochloride** (para-Chloroamphetamine)

Introduction

This guide provides a comprehensive technical overview of the biological activity of **2-(4-Chlorophenyl)propan-2-amine hydrochloride**, a compound more commonly known in scientific literature as para-Chloroamphetamine (PCA) or 4-Chloroamphetamine (4-CA).^[1] Initially explored as a potential antidepressant and appetite suppressant, its clinical development was halted due to the discovery of its significant and long-lasting neurotoxic effects on serotonergic neurons.^[1] Consequently, PCA has become a valuable research tool for investigating the serotonin system, modeling serotonergic deficits, and studying the mechanisms of neurotoxicity.^[1]

This document is intended for researchers, scientists, and drug development professionals. It delves into the compound's pharmacological profile, delineates its primary mechanisms of action, and provides detailed, field-proven protocols for assessing its biological effects both in

vitro and in vivo. The experimental designs described herein are structured to be self-validating, ensuring robust and reproducible data generation for researchers investigating this and similar compounds.

Pharmacological Profile: A Dual-Action Monoaminergic Agent

PCA's primary biological activity stems from its potent interaction with monoamine transporters, acting as both a releasing agent and a reuptake inhibitor for serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1] This dual action leads to a rapid and significant increase in the extracellular concentrations of these key neurotransmitters.

The causality behind this potent activity lies in the amphetamine scaffold, which facilitates interaction with and substrate-like transport through monoamine transporters. The para-chloro substitution on the phenyl ring significantly enhances its affinity and efficacy, particularly at the serotonin transporter (SERT), compared to its parent compound, amphetamine.[1]

Data Presentation: Potency at Monoamine Transporters

The following tables summarize the quantitative data for PCA's interaction with monoamine transporters, providing a clear comparison of its potency as both a releasing agent and a reuptake inhibitor.

Table 1: Monoamine Release Potency (EC50) of para-Chloroamphetamine

Monoamine	EC50 (nM) in Rat Brain Synaptosomes	Source
Serotonin	28.3	[1]
Norepinephrine	23.5 - 26.2	[1]
Dopamine	42.2 - 68.5	[1]

EC50 (Half-maximal effective concentration) represents the concentration of PCA required to elicit 50% of the maximal monoamine release.

Table 2: Monoamine Reuptake Inhibition Potency (IC50) of para-Chloroamphetamine

Monoamine Transporter	IC50 (nM) in HEK293 Cells	Source
Serotonin (SERT)	490	[1]
Norepinephrine (NET)	320	[1]
Dopamine (DAT)	3,600	[1]

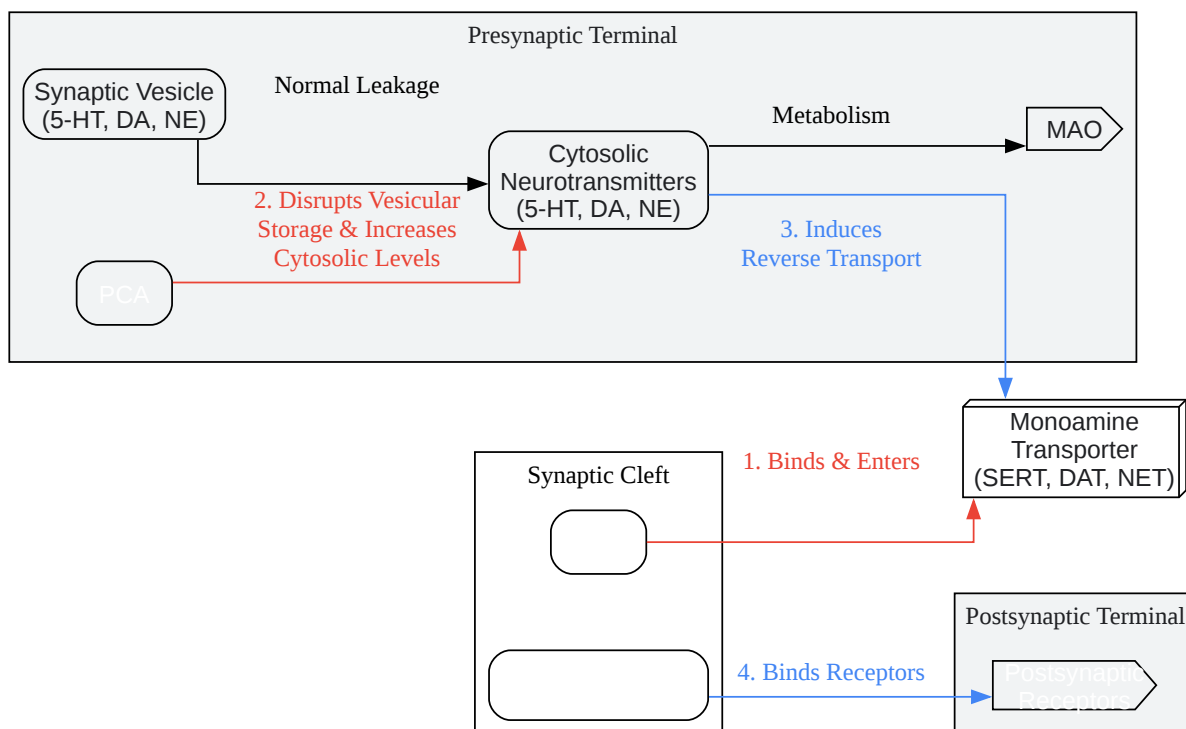
IC50 (Half-maximal inhibitory concentration) represents the concentration of PCA required to inhibit 50% of the monoamine reuptake.

Core Biological Activities & Mechanisms

Mechanism of Action at the Synapse

PCA functions as a substrate for monoamine transporters. Its uptake into the presynaptic terminal initiates a cascade of events leading to the non-exocytotic, transporter-mediated release of neurotransmitters from the cytoplasm into the synaptic cleft. This process, known as reverse transport, is the primary mechanism for its potent monoamine-releasing effects.[2]

Concurrently, by competing with monoamines for the transporter binding site, PCA also inhibits their reuptake, further prolonging their presence in the synapse.



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PCA's mechanism of action at the monoamine synapse.

Serotonergic Neurotoxicity

The most significant characteristic of PCA, particularly at higher doses (e.g., >5 mg/kg in rodents), is its selective and long-lasting neurotoxicity to serotonin neurons.[1][3] This is not an immediate cytotoxic effect but a degenerative process that unfolds over time following administration.

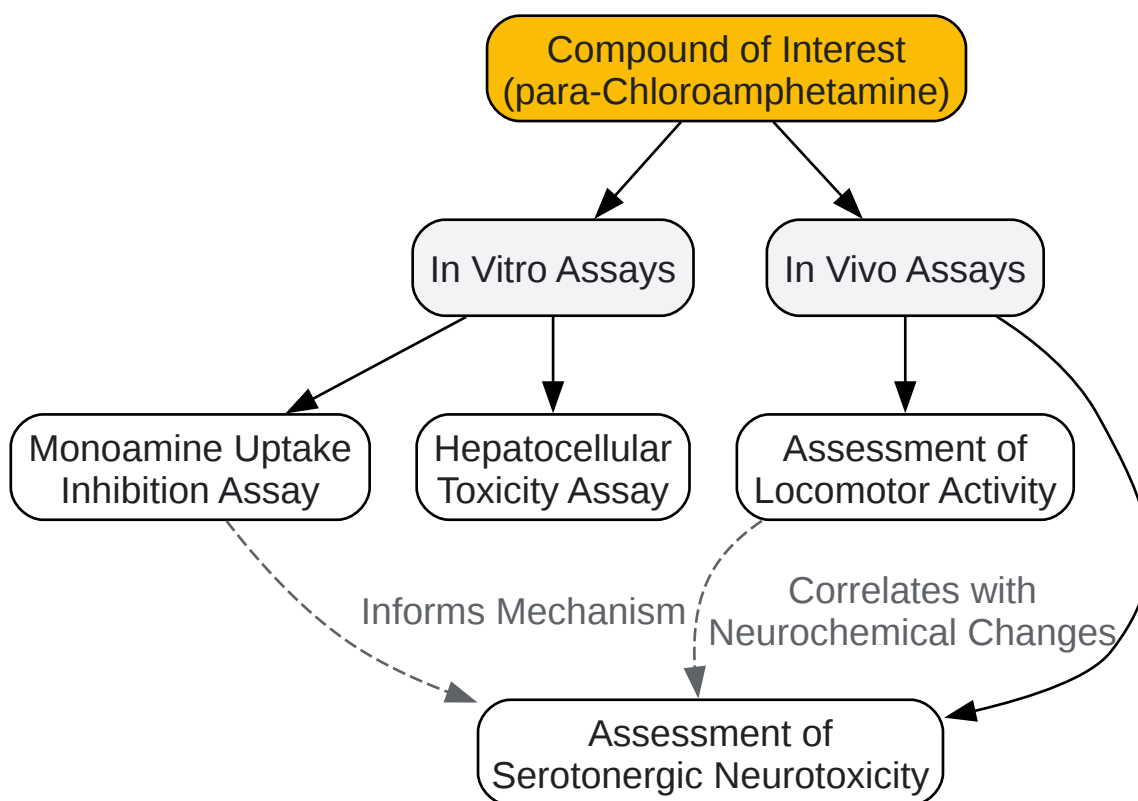
Causality and Key Factors:

- **Uptake is Required:** The neurotoxic effect is dependent on the uptake of PCA into serotonergic neurons via SERT. Co-administration of a selective serotonin reuptake inhibitor (SSRI) like fluoxetine can block this neurotoxicity.[1]
- **Endogenous Serotonin Involvement:** The toxicity appears to be dependent on the presence of endogenous serotonin stores. Depleting serotonin prior to PCA administration can protect against the neurotoxic damage, suggesting that PCA may induce the formation of a toxic metabolite from serotonin itself.[4]
- **Dopamine's Role:** Evidence suggests that dopamine release is also involved in the neurotoxic cascade initiated by PCA.[5]

This neurotoxic profile results in a long-term depletion of 5-HT, its primary metabolite 5-hydroxyindoleacetic acid (5-HIAA), and a reduction in the density of serotonin transporters and the activity of tryptophan hydroxylase, the rate-limiting enzyme in 5-HT synthesis.[3][6]

Experimental Protocols for Biological Activity Assessment

The following protocols are designed to provide a robust framework for evaluating the key biological activities of PCA.



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Experimental workflow for assessing the biological activity of PCA.

Protocol 1: In Vitro Monoamine Uptake Inhibition Assay in Rat Brain Synaptosomes

Objective: To determine the IC₅₀ values of PCA for the inhibition of serotonin, dopamine, and norepinephrine uptake into presynaptic nerve terminals. This assay provides a direct measure of the compound's potency at the monoamine transporters.

Materials:

- Male Sprague-Dawley rats (200-250g)
- Sucrose solution (0.32 M, ice-cold)
- Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)
- Radiolabeled neurotransmitters: [³H]Serotonin, [³H]Dopamine, [³H]Norepinephrine

- Selective uptake inhibitors for non-specific binding (e.g., Fluoxetine for SERT, GBR-12909 for DAT, Desipramine for NET)
- Test compound: para-Chloroamphetamine hydrochloride
- Glass-Teflon homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, scintillation vials, liquid scintillation counter, BCA protein assay kit.

Methodology:

Part A: Synaptosome Preparation

- Tissue Dissection: Humanely euthanize rats and rapidly dissect brain regions of interest on ice. Use striatum for DAT-rich preparations and cerebral cortex or hippocampus for SERT and NET.[7]
- Homogenization: Weigh the tissue and homogenize in 10 volumes of ice-cold 0.32 M sucrose solution using a glass-Teflon homogenizer (approx. 10 gentle strokes at 800 rpm).[8]
- Centrifugation:
 - Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris (P1 pellet).[8]
 - Transfer the supernatant (S1) to a new tube and centrifuge at 16,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes (P2 pellet).[8]
- Resuspension: Discard the supernatant and gently resuspend the P2 pellet in an appropriate volume of ice-cold KRH buffer.
- Protein Quantification: Determine the protein concentration of the synaptosomal preparation using a BCA assay to ensure equal protein loading in the uptake assay.

Part B: Uptake Inhibition Assay

- Plate Setup: In a 96-well plate, set up triplicate wells for:
 - Total Uptake: 50 µL KRH buffer + 150 µL synaptosome suspension.

- Non-specific Uptake: 50 μ L of a high concentration of the respective selective inhibitor (e.g., 10 μ M Fluoxetine) + 150 μ L synaptosome suspension.
- Test Compound: 50 μ L of varying concentrations of PCA + 150 μ L synaptosome suspension.
- Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.
- Initiation: Initiate the uptake reaction by adding 50 μ L of the respective [³H]-neurotransmitter (at a final concentration near its K_m , e.g., ~10-20 nM).
- Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C. This duration must be within the linear range of uptake, determined in preliminary experiments.
- Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Immediately wash the filters 3x with ice-cold KRH buffer.
- Quantification: Transfer the filters to scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

Data Analysis:

- Calculate specific uptake = (Total Uptake cpm) - (Non-specific Uptake cpm).
- For each PCA concentration, calculate the percentage inhibition of specific uptake.
- Plot the percentage inhibition against the log concentration of PCA and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vivo Assessment of Serotonergic Neurotoxicity in Rodents

Objective: To quantify the long-term depletion of serotonin and the reduction of serotonin transporter density in specific brain regions following systemic administration of a neurotoxic dose of PCA.

Materials:

- Male Sprague-Dawley rats or C57BL/6 mice
- para-Chloroamphetamine hydrochloride (dissolved in 0.9% saline)
- Anesthetic, perfusion solutions (saline, 4% paraformaldehyde)
- HPLC with electrochemical detection system
- Primary antibody: anti-SERT antibody
- Secondary antibody (e.g., biotinylated anti-rabbit IgG)
- ABC kit and DAB substrate kit for colorimetric detection
- Microscope with imaging software

Methodology:

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Sources

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